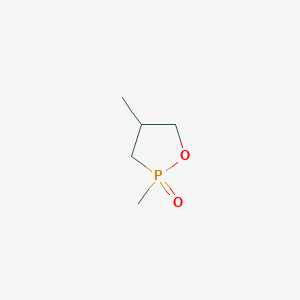
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one is an organophosphorus compound that features a five-membered ring structure containing both phosphorus and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one typically involves the reaction of phosphorus trichloride with an appropriate diol, followed by oxidation. One common method includes the use of 2,4-dimethyl-1,3-propanediol as a starting material. The reaction proceeds under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The phosphorus atom in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also participate in the formation of reactive intermediates that facilitate chemical transformations. The specific pathways and targets depend on the context of its use, such as in catalysis or as a reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethyl-1,3-dioxolane: Similar ring structure but contains two oxygen atoms instead of phosphorus.
2,4-Dimethyl-1,2-dioxaphospholane: Contains an additional oxygen atom in the ring.
2,4-Dimethyl-1,2lambda~5~-oxaphospholane: Lacks the ketone functional group present in 2,4-Dimethyl-1,2lambda~5~-oxaphospholan-2-one.
Uniqueness
This compound is unique due to the presence of both phosphorus and oxygen in its ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both academic research and industrial applications.
Propiedades
Número CAS |
56767-92-1 |
|---|---|
Fórmula molecular |
C5H11O2P |
Peso molecular |
134.11 g/mol |
Nombre IUPAC |
2,4-dimethyl-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O2P/c1-5-3-7-8(2,6)4-5/h5H,3-4H2,1-2H3 |
Clave InChI |
WLKKQTCVFXJIIH-UHFFFAOYSA-N |
SMILES canónico |
CC1COP(=O)(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



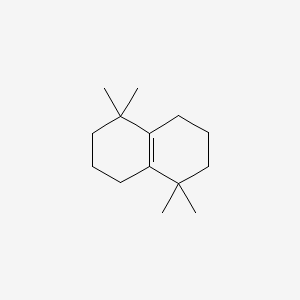

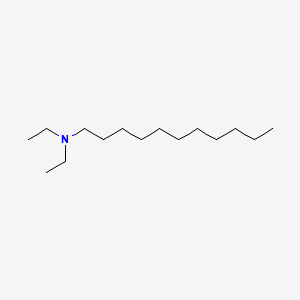
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)

![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
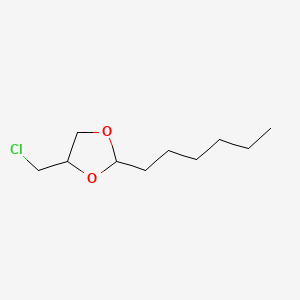
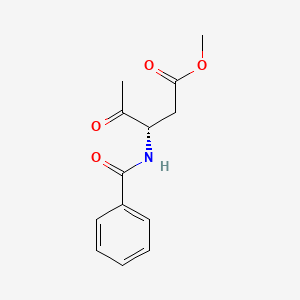

![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
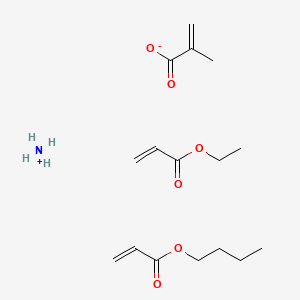

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
